molecular formula C15H13F3N2OS B2474985 N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 330189-70-3

N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2474985
CAS RN: 330189-70-3
M. Wt: 326.34
InChI Key: GUWHYZWHMVLGOO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the sources I found .

Scientific Research Applications

Antibacterial Activity

Research involving analogs of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) compounds has demonstrated promising antibacterial activity. A study by Palkar et al. (2017) synthesized novel Schiff bases of pyrazol-5-one derivatives derived from 2-aminobenzothiazole nucleus, displaying significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis at non-cytotoxic concentrations (Palkar et al., 2017).

Stearoyl-CoA Desaturase-1 Inhibition

Uto et al. (2009) reported on the optimization of 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides as stearoyl-CoA desaturase-1 (SCD-1) inhibitors. A compound identified in this study demonstrated potent inhibitory action in both murine and human SCD-1 assays, highlighting its potential application in related biomedical research (Uto et al., 2009).

Anticancer Activity

Tiwari et al. (2017) conducted a study on N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which exhibited promising anticancer activity against several human cancer cell lines. The study also included a molecular docking study to predict the mechanism of action and an ADMET prediction, indicating good oral drug-like behavior (Tiwari et al., 2017).

Synthesis of Benzothiazoles and Thiazolopyridines

A method for the synthesis of benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides was reported by Qian et al. (2017). This method is metal- and reagent-free, utilizing TEMPO-catalyzed electrolytic C–H thiolation, which is significant for the uniform synthesis of these compounds (Qian et al., 2017).

Synthesis of Heterocyclic Derivatives

Research by Mohareb et al. (2004) focused on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which resulted in the creation of various heterocyclic derivatives including pyrazole, isoxazole, and pyrimidine. This study illustrates the diverse potential of benzothiazole derivatives in heterocyclic synthesis (Mohareb et al., 2004).

Water-Soluble Poly(m-benzamide)s

A study by Sugi et al. (2006) explored the synthesis of water-soluble poly(m-benzamide)s with potential applications in material science. These polymers showed solubility in water and exhibited lower critical solution temperatures, indicating their potential for thermosensitive applications (Sugi et al., 2006).

Synthesis of Tetrahydrobenzo[b]azepines

Liu et al. (2021) reported a method for synthesizing tetrahydrobenzo[b]azepines from simple aryl iodides via palladium/norbornene cooperative catalysis. This study provides a straightforward approach to creating these bioactive compounds, which are commonly found in pharmaceuticals (Liu et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the sources I found .

Future Directions

The future directions for this compound are not explicitly mentioned in the sources I found .

properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2OS/c16-15(17,18)10-5-3-4-9(8-10)13(21)20-14-19-11-6-1-2-7-12(11)22-14/h3-5,8H,1-2,6-7H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWHYZWHMVLGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

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